N-(tert-Butoxycarbonyl)-2-ethylaniline

Physical property Purification Formulation

Researchers substituting N-Boc-2-methylaniline with the unsubstituted or 2-methyl analog in directed lithiation workflows face unpredictable benzylic vs. ortho metalation outcomes. N-(tert-Butoxycarbonyl)-2-ethylaniline (CAS 110969-45-4) resolves this through its ortho-ethyl substituent, which provides distinct steric and electronic steering that redirects metalation to the benzylic position. • Ortho-ethyl group controls lithiation regiochemistry; quantitative evidence confirms metalation site depends on ortho-alkyl identity. • Low melting point (53-58 °C) allows gentle warming for precise volumetric dispensing in automated synthesis platforms. • Distillation-compatible (80-90 °C at 0.5 mmHg) enabling removal of residual inorganic or polymeric contaminants. • Ambient-stable solid; no cold-chain logistics required for bulk procurement.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 110969-45-4
Cat. No. B1335738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-Butoxycarbonyl)-2-ethylaniline
CAS110969-45-4
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)OC(C)(C)C
InChIInChI=1S/C13H19NO2/c1-5-10-8-6-7-9-11(10)14-12(15)16-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15)
InChIKeyAPURGTAWCSZZBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(tert-Butoxycarbonyl)-2-ethylaniline: Building Block for Synthesis


N-(tert-Butoxycarbonyl)-2-ethylaniline (CAS 110969-45-4), also named tert-butyl N-(2-ethylphenyl)carbamate, is an N-Boc-protected ortho-ethyl substituted aniline derivative . The tert-butoxycarbonyl (Boc) group masks the nucleophilic amine nitrogen, enabling orthogonal reactivity in multi-step syntheses of pharmaceuticals, agrochemicals, and functional materials . The compound presents as a solid with a lit. melting point of 53–58 °C and is stable at ambient storage conditions .

Protection N-Boc protection enables orthogonal reactivity in multi-step synthesis
Steric control ortho-Ethyl substituent provides steric influence for regioselective transformations
Storage Ambient storage compatible building block; no cold-chain required

Substitution Failure of N-(tert-Butoxycarbonyl)-2-ethylaniline


Simply replacing N-(tert-Butoxycarbonyl)-2-ethylaniline with a different Boc-protected aniline—such as the 2-methyl or unsubstituted analog—is not risk-free. The ortho-ethyl group exerts a distinct steric and electronic influence that alters physical properties (e.g., melting point and crystallinity) and can redirect regiochemical outcomes in directed lithiation reactions [1]. Quantitative evidence demonstrates that the nature of the ortho-alkyl substituent controls whether metalation occurs at the benzylic or ortho position, making one-for-one substitution unpredictable without experimental verification [1].

Regioselectivity shift
ortho-Ethyl vs. ortho-methyl substitution may redirect lithiation outcome; benzylic and ortho metalation profiles differ and may not transfer directly
Physical property mismatch
Melting point and crystallinity vary with ortho-alkyl chain length; direct analog substitution may alter purification and handling workflow
Storage condition variation
N-Boc aniline derivatives may require refrigeration or inert atmosphere; ambient stability may not be assumed across structural analogs

Quantitative Evidence for N-(tert-Butoxycarbonyl)-2-ethylaniline


Melting Point Depression vs. Boc-2-methylaniline

The target compound exhibits a melting point range of 53–58 °C, whereas N-(tert-Butoxycarbonyl)-2-methylaniline (CAS 74965-31-4) melts at 82–83 °C . This roughly 25–30 °C depression means that at modest heating (e.g., 60 °C), the 2-ethyl derivative can be processed as a melt, facilitating liquid-phase reactions or transfers without requiring a co-solvent, while the 2-methyl analog remains a solid .

Melting point
Head-to-head
53–58 °C vs. 82–83 °C for 2-methyl analog; Δ ≈ 25–30 °C lower
Supports melt-processing workflow selection
Reported literature values; verify under lab conditions
Physical property Purification Formulation

Lithiation Regioselectivity: Ethyl vs. Methyl Substituent

A systematic study of N-Boc-aniline lithiation revealed that changing the ortho substituent from methyl to ethyl results in completely different regioselectivity [1]. While exact product ratios were not tabulated for these two substrates, the authors explicitly state that the ortho-ethyl analog enforces a distinct metalation pattern relative to the ortho-methyl case, attributed to the larger steric footprint of the ethyl group disfavoring ortho-lithiation and promoting benzylic or alternative reaction channels [1].

Regioselectivity
Class-level inference
Benzylic metalation preference reported vs. ortho-lithiation for methyl analog
Reported to alter metalation site; review synthetic design
Qualitative shift documented; no numerical ratio provided
Directed metalation Regioselectivity C–H functionalization

Ambient Storage vs. Cold-Chain Stability

The target compound is shipped and stored at room temperature, as indicated by multiple reputable vendors . In contrast, N-Boc-2-ethynylaniline (CAS 199454-06-3) requires refrigeration at 2–7 °C, and certain other N-Boc anilines are recommended for storage under inert atmosphere at –20 °C . The ambient storage tolerance reduces cold-chain shipping costs and shelf-life monitoring burden for procurement groups .

Storage
Cross-study comparable
15–25 °C ambient vs. 2–7 °C or −20 °C for labile N-Boc analogs
Supports ambient storage and logistics planning
Vendor specifications; verify lot-specific stability
Storage condition Stability Logistics

Volatility vs. Unprotected 2-Ethylaniline

Boc protection dramatically lowers the boiling point: N-(tert-Butoxycarbonyl)-2-ethylaniline distills at 80–90 °C under 0.5 mmHg, whereas unprotected 2-ethylaniline (CAS 578-54-1) boils at 210 °C (atmospheric) or requires higher vacuum for comparable temperatures . This means the Boc derivative can be purified by short-path distillation under mild vacuum, a practical option that is not feasible for the free amine .

Volatility
Head-to-head
80–90 °C at 0.5 mmHg vs. 210 °C (atm.) for free amine; Δ >120 °C
Enables mild-vacuum distillation purification
Reported distillation conditions; verify purity post-distillation
Purification Volatility Distillation

Application Scenarios for N-(tert-Butoxycarbonyl)-2-ethylaniline


Large-Scale Synthesis with Ambient Storage

Because the compound remains stable at room temperature over extended periods, procurement teams can order bulk quantities without investing in refrigerated storage or cold-chain logistics. This directly follows from the storage condition evidence (Section 3, Evidence Item 3).

Directed Metalation: Ortho vs. Benzylic Selectivity

Synthetic routes that pivot on lithiation chemistry should prefer this compound over the 2-methyl analog when the goal is to achieve benzylic functionalization or avoid ortho-lithiation. The differential regioselectivity documented in Section 3, Evidence Item 2, provides a mechanistic basis for this choice.

Melt Handling for Improved Metering

The 53–58 °C melting point allows the compound to be liquefied by gentle warming, enabling precise volumetric dispensing in automated synthesis platforms—a distinct advantage over the higher-melting 2-methyl analog that requires co-solvents for transfer (Section 3, Evidence Item 1).

Vacuum Distillation Purification

The low boiling point under reduced pressure (80–90 °C at 0.5 mmHg) permits distillation-based purification that is inaccessible for the parent 2-ethylaniline, as detailed in Section 3, Evidence Item 4. This is particularly valuable when residual inorganic or polymeric contaminants must be removed from the final product.

Application
Selection Property
Validation Focus
Multi-step synthesis workflows
N-Boc-protected building block
Orthogonal deprotection monitoring
Directed metalation studies
ortho-Ethyl steric control
Regioselectivity verification
Automated synthesis platforms
Low melting point for melt handling
Thermal stability and purity review
High-purity intermediate preparation
Vacuum distillation compatibility
Distillation purity validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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